An In-Depth Technical Guide to the Development and Application of 6-Deoxy-6-fluoro-D-glucose (6FG)
An In-Depth Technical Guide to the Development and Application of 6-Deoxy-6-fluoro-D-glucose (6FG)
Abstract
This technical guide provides a comprehensive overview of the history, synthesis, mechanism of action, and applications of 6-Deoxy-6-fluoro-D-glucose (6FG), a fluorinated analog of glucose. Unlike its more widely known counterpart, 2-deoxy-2-[18F]fluoro-D-glucose (FDG), 6FG is not a substrate for hexokinase and therefore is not phosphorylated and trapped within cells. This unique property makes it an invaluable tool for the specific and quantitative imaging of glucose transport rates in vivo using Positron Emission Tomography (PET). This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced study of glucose transport in various physiological and pathological states.
Introduction: The Quest for a True Glucose Transport Tracer
The study of glucose metabolism is central to understanding a vast array of biological processes, from cellular energy homeostasis to the pathobiology of diseases such as cancer and diabetes. A key initial step in cellular glucose utilization is its transport across the plasma membrane, a process mediated by a family of glucose transporter proteins (GLUTs). While 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) has revolutionized the field of metabolic imaging with PET, its utility is primarily as a marker of glucose uptake and subsequent phosphorylation by hexokinase, reflecting overall metabolic activity. However, this metabolic trapping prevents the dissociation of transport from phosphorylation, limiting its application for the specific study of glucose transport kinetics.
This limitation spurred the development of alternative glucose analogs. Among these, 6-Deoxy-6-fluoro-D-glucose (6FG) has emerged as a superior tracer for specifically measuring glucose transport. By replacing the hydroxyl group at the C-6 position with a fluorine atom, 6FG is recognized and transported by GLUTs but is not a substrate for hexokinase.[1] Consequently, it is not phosphorylated and trapped intracellularly, allowing for the direct and non-invasive quantification of glucose transport rates in vivo.[1] This guide delves into the developmental journey of 6FG, from its conceptualization to its current and future applications.
A Historical Perspective: From Concept to Clinical Research
The development of fluorinated glucose analogs is rooted in the broader history of radiotracer development for metabolic studies. The pioneering work on 2-deoxy-D-glucose (2-DG) as an inhibitor of glycolysis laid the foundation for the synthesis of its radiolabeled counterparts.[2] The first synthesis of [18F]FDG in 1976 by Wolf and his team at Brookhaven National Laboratory marked a significant milestone in medical imaging.[3]
The recognition of the limitations of [18F]FDG for studying glucose transport specifically led researchers to explore modifications at other positions of the glucose molecule. The synthesis and evaluation of 6-deoxy-6-fluoro-D-glucose were driven by the hypothesis that modification at the C-6 position would prevent phosphorylation by hexokinase. Early studies demonstrated that 6FG indeed competes with glucose for transport in various cell types and is actively transported.[1] Key researchers such as Bernard R. Landau and his colleagues have been instrumental in characterizing the in vivo behavior of 6FG and advocating for its use as a valid tracer of glucose transport.[1] Their work has demonstrated the insulin-responsive uptake of 6FG and its distribution in body water without significant metabolism, providing a strong rationale for its use in PET imaging.[1]
Synthesis of 6-Deoxy-6-[18F]fluoro-D-glucose: A Step-by-Step Protocol
The radiosynthesis of 6-Deoxy-6-[18F]fluoro-D-glucose ([18F]6FG) is a critical process for its application in PET imaging. The following is a generalized, multi-step protocol for the automated synthesis of [18F]6FG, based on established methods for similar fluorinated sugars.[2][4] The synthesis typically involves the nucleophilic substitution of a suitable leaving group on a protected glucose precursor with [18F]fluoride.
Precursor Synthesis
The synthesis of the precursor molecule is a crucial first step. A common precursor is a protected glucose derivative with a good leaving group, such as a tosylate or triflate, at the C-6 position. For example, the synthesis of a tosylated precursor can be achieved from a suitably protected glucose molecule.
Automated Radiosynthesis Workflow
The automated synthesis of [18F]6FG is typically performed in a shielded hot cell using a commercial synthesis module. The process can be broken down into the following key steps:
Step 1: [18F]Fluoride Production and Trapping
-
[18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron by bombarding 18O-enriched water with protons.
-
The aqueous [18F]fluoride solution is then transferred to the synthesis module and trapped on an anion exchange cartridge (e.g., a QMA cartridge).[5] The 18O-water is recovered for reuse.
Step 2: Elution and Azeotropic Drying of [18F]Fluoride
-
The trapped [18F]fluoride is eluted from the cartridge into the reaction vessel using a solution of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K222), and a weak base, like potassium carbonate, in an acetonitrile/water mixture.[5]
-
The water is then removed by azeotropic distillation with acetonitrile under a stream of inert gas (e.g., argon or nitrogen) and gentle heating. This step is critical to ensure anhydrous conditions for the subsequent nucleophilic substitution reaction.
Step 3: Nucleophilic Fluorination
-
The protected glucose precursor with the leaving group at the C-6 position (e.g., 6-O-tosyl-1,2:3,4-di-O-isopropylidene-α-D-glucopyranose) is dissolved in an anhydrous solvent, typically acetonitrile, and added to the dried [18F]fluoride/K222 complex.
-
The reaction mixture is heated to a specific temperature (e.g., 85-110°C) for a set time to facilitate the nucleophilic substitution of the leaving group with [18F]fluoride.
Step 4: Deprotection (Hydrolysis)
-
After the fluorination reaction, the protecting groups on the glucose molecule must be removed. This is typically achieved by acid hydrolysis.
-
The reaction solvent is evaporated, and an acidic solution (e.g., 2N HCl) is added to the reaction vessel. The mixture is then heated to facilitate the removal of the protecting groups.[2]
Step 5: Purification
-
The final product, [18F]6FG, is purified from the reaction mixture using High-Performance Liquid Chromatography (HPLC).[4] A semi-preparative column is used to separate the desired product from unreacted precursor, byproducts, and any remaining reagents.
-
The fraction containing [18F]6FG is collected.
Step 6: Formulation
-
The collected HPLC fraction is typically diluted with a suitable buffer or saline and passed through a sterile filter into a sterile vial for injection.
-
Quality control tests are then performed to ensure the final product meets all necessary standards for radiochemical purity, chemical purity, sterility, and apyrogenicity before it can be used in preclinical or clinical studies.
Experimental workflow for the automated radiosynthesis of [18F]6FG.
Mechanism of Action: A Tale of Two Transporters
The biological activity of 6FG is dictated by its interaction with glucose transporters (GLUTs). Unlike D-glucose, which is transported and then rapidly phosphorylated, 6FG enters the cell via GLUTs but is not a substrate for hexokinase.[1] This lack of phosphorylation is the cornerstone of its utility as a transport tracer.
Interaction with GLUT1
GLUT1 is a ubiquitously expressed glucose transporter responsible for basal glucose uptake in most cell types. Conformational studies and molecular docking simulations suggest that glucose and its analogs bind to a specific site within the transporter.[6] The transport process involves a conformational change in the GLUT1 protein, shuttling the glucose molecule across the cell membrane. 6FG is recognized by GLUT1 and transported into the cell.[1] The substitution of the hydroxyl group with a fluorine atom at the C-6 position does not significantly hinder its binding to the transporter.
Cellular transport of 6FG versus Glucose via GLUT1.
The key difference lies in the subsequent intracellular fate. While glucose is immediately phosphorylated to glucose-6-phosphate, trapping it inside the cell, 6FG remains unmetabolized. This allows it to diffuse back out of the cell, reaching a steady-state distribution that reflects the bidirectional transport activity of GLUT1.
Applications in Research and Drug Development
The unique properties of 6FG make it a powerful tool for investigating glucose transport in a variety of research areas.
Oncology
Altered glucose metabolism, particularly an increase in glucose uptake, is a hallmark of many cancers (the Warburg effect). While [18F]FDG PET is widely used for cancer imaging, it reflects both glucose transport and phosphorylation. [18F]6FG PET allows for the specific interrogation of the glucose transport step, which is often upregulated in cancer cells due to the overexpression of GLUTs, particularly GLUT1.[7] This can provide valuable insights into tumor biology and response to therapies that target glucose transport. For instance, in glioblastoma, where [18F]FDG uptake can be variable, [18F]6FG could offer a more specific marker of transporter activity.[8][9]
Diabetes and Metabolic Diseases
Insulin resistance, a key feature of type 2 diabetes, is characterized by impaired insulin-stimulated glucose transport into muscle and adipose tissue. [18F]6FG PET has been shown to be sensitive to insulin stimulation, making it a valuable tool for studying the mechanisms of insulin resistance and for evaluating the efficacy of new anti-diabetic drugs that target glucose transport.[1][10]
| Application Area | Key Findings with 6FG | References |
| Oncology | Delineation of glucose transporter upregulation in tumors, independent of metabolic trapping. | [1][8] |
| Potential for monitoring response to therapies targeting glucose transport. | [3] | |
| Diabetes | Quantifies insulin-stimulated glucose transport in muscle and adipose tissue. | [1][10] |
| Enables the study of insulin resistance mechanisms. | [11] | |
| Neuroscience | Measures glucose transport across the blood-brain barrier. | [1] |
| Potential to study alterations in glucose transport in neurodegenerative diseases. | [1] | |
| Yeast Biology | Used as a tool to study glucose transport and competition at the transporter level. | [1] |
Future Directions and Conclusion
6-Deoxy-6-fluoro-D-glucose represents a significant advancement in the field of molecular imaging. Its ability to specifically and quantitatively measure glucose transport provides researchers with a powerful tool to dissect the intricate regulation of glucose metabolism in health and disease. Future research will likely focus on expanding the clinical applications of [18F]6FG PET, particularly in oncology and diabetes. Further refinement of kinetic models for [18F]6FG will enhance the accuracy of quantitative measurements. As our understanding of the role of specific GLUT isoforms in various diseases grows, the use of tracers like 6FG will become increasingly important for the development of targeted therapies.
References
-
Landau, B. R., Spring-Robinson, C. L., Muzic, R. F., Jr, Rachdaoui, N., Rubin, D., Berridge, M. S., & Schumann, W. C. (2007). 6-Fluoro-6-deoxy-D-glucose as a tracer of glucose transport. American Journal of Physiology-Endocrinology and Metabolism, 293(1), E237–E245. [Link]
-
Leung, K. (2011). 6-Deoxy-6-[18F]fluoro-D-fructose. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]
-
Pauleit, D., & Langen, K. J. (2005). Review of F-FDG synthesis and quality control. ScienceOpen. [Link]
-
Rotsch, C., Li, B., A-guo, B., Clark, T. R., & Welch, M. J. (2015). Radiosynthesis of 6'-Deoxy-6'[18F]Fluorosucrose via Automated Synthesis and Its Utility to Study In Vivo Sucrose Transport in Maize (Zea mays) Leaves. PLOS ONE, 10(5), e0127716. [Link]
-
Kapoor, K., Finer-Moore, J. S., Stroud, R. M., & Kaback, H. R. (2019). Conformational Studies of Glucose Transporter 1 (GLUT1) as an Anticancer Drug Target. International Journal of Molecular Sciences, 20(11), 2795. [Link]
-
Galldiks, N., Langen, K. J., & Pope, W. B. (2022). PET Imaging in Glioblastoma: Use in Clinical Practice. PET Clinics, 17(4), 461-473. [Link]
-
Wuest, M., Trayner, B. J., Grant, T. N., Jans, H.-S., Mercer, J. R., Murray, D., ... Wuest, F. (2014). Automated synthesis and dosimetry of 6-deoxy-6-[18F]fluoro-D-fructose (6-[18F]FDF): a radiotracer for imaging of GLUT5 in breast cancer. American Journal of Nuclear Medicine and Molecular Imaging, 4(3), 264–277. [Link]
-
Ilić, S., & Gjorgieva, E. (2019). S2 PP 01 Production of 2-[18F]Fluoro-2-deoxy-D-glucose radiopharmaceutical at the University Institute of Positron Emission Tom. Macedonian Pharmaceutical Bulletin, 65(Suppl), 55-56. [Link]
-
Verma, R., Aslani, A., & Farzin, L. (2022). The State-of-the-Art PET Tracers in Glioblastoma and High-grade Gliomas and Implications for Theranostics. Radiology Key. [Link]
-
Abraham, R. J., Chambers, E. J., & Thomas, W. A. (1992). Conformational analysis. Part 19—conformational analysis of 6‐deoxy‐6‐fluoro‐ D ‐glucose (6DFG) in solution. Magnetic Resonance in Chemistry, 30(13), S103-S108. [Link]
-
O'Neil, B. J., Martin, W. H., Welch, M. J., & Schwarz, S. W. (2007). Uptake of 18F-Labeled 6-Fluoro-6-Deoxy-d-Glucose by Skeletal Muscle Is Responsive to Insulin Stimulation. Journal of Nuclear Medicine, 48(6), 981–987. [Link]
-
Takemiya, K., Murthy, N., & Yu, W. (2021). Synthesis, radiolabeling, and biological evaluation of methyl 6-deoxy-6-[18F]fluoro-4-thio-α-d-maltotrioside as a positron emission tomography bacterial imaging agent. RSC Medicinal Chemistry, 12(3), 442-450. [Link]
-
Di Paolo, D., Herth, M. M., & Law, M. P. (2020). 2-[18F]Fluoro-2-deoxyglucose and Glucose Uptake in Malignant Gliomas before and after Radiotherapy. Cancer Research, 80(16_Supplement), 2118-2118. [Link]
-
Ancey, P.-B., Contat, C., & Meylan, E. (2018). Roles of facilitative glucose transporter GLUT1 in [18F]FDG positron emission tomography (PET) imaging of human diseases. Cancers, 10(6), 167. [Link]
-
Som, P., Atkins, H. L., Bandoypadhyay, D., Fowler, J. S., MacGregor, R. R., & Budinger, T. F. (1980). A FluorinatedGlucose Analog, 2-fluoro-2-deoxy-D-glucose(F-18): Nontoxic Tracer for RapidTumor Detection. Journal of Nuclear Medicine, 21(7), 670-675. [Link]
-
Wright, J. A., Taylor, N. F., & Kent, P. W. (1968). Synthesis of 3-deoxy-3-fluoro-D-glucose 1- and 6-phosphates and their intreaction with phosphoglucomutase and UDPG-pyrophosphorylase. Carbohydrate Research, 6(3), 347-350. [Link]
-
Maier, B., & Mirmira, R. G. (2023). Repurposed drug offers new potential for managing type 1 diabetes. Indiana University School of Medicine. [Link]
-
Diabetes Research Connection. (2018). Existing Medication May Be Beneficial in Treating and Preventing Type 1 Diabetes. Diabetes Research Connection. [Link]
-
Diabetes Research Institute Foundation. (2021). Clinical Trial for Novel Investigational Treatment of Type 1 Diabetes Open for Enrollment in Miami. Diabetes Research Institute Foundation. [Link]
-
Chen, Y.-J., Chen, C.-Y., & Hsu, J.-L. (2020). Glucose Loading Enhances the Value of 18F-FDG PET/CT for the Characterization and Delineation of Cerebral Gliomas. Cancers, 12(7), 1955. [Link]
-
Wong, A. W., Adam, M. J., & Withers, S. G. (2001). Synthesis of 2,6-dideoxy-2-fluoro-6-[F-18]-fluoro-beta-D-glucopyranosyl fluoride (2,6FGF) as a potential imaging probe for glucocerebrosidase. Journal of Labelled Compounds & Radiopharmaceuticals, 44(S1), S385-S387. [Link]
-
Sharma, R., Chakraborty, S., & Sarma, H. D. (2015). Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. Indian Journal of Nuclear Medicine, 30(4), 329–333. [Link]
-
Le Tourneau, C., & Razak, A. R. A. (2024). PET imaging of gliomas: Status quo and quo vadis?. Neuro-Oncology. [Link]
-
Henry, C., Tanti, J. F., Grémeaux, T., Morin, C., Van Obberghen, E., Comet, M., & Le Marchand-Brustel, Y. (1997). Characterization of 6-deoxy-6-iodo-D-glucose: a potential new tool to assess glucose transport. Nuclear Medicine and Biology, 24(1), 99–104. [Link]
-
Linclau, B., & Schols, D. (2020). De Novo Enantioselective Synthesis of Hexafluorinated D‐Glucose. Angewandte Chemie International Edition, 59(42), 18568-18572. [Link]
-
Ogawa, J., & Kita, S. (2025). Discovery and characterization of an FAD-dependent glucose 6-dehydrogenase. Journal of Biological Chemistry, 301(2), 108189. [Link]
Sources
- 1. 6-Fluoro-6-deoxy-D-glucose as a tracer of glucose transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Deoxy-6-[18F]fluoro-D-fructose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation of a Set of 6-Deoxy-6-thio-carboranyl d-Glucoconjugates Shed Light on the Substrate Specificity of the GLUT1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiosynthesis of 6’-Deoxy-6’[18F]Fluorosucrose via Automated Synthesis and Its Utility to Study In Vivo Sucrose Transport in Maize (Zea mays) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational Studies of Glucose Transporter 1 (GLUT1) as an Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. PET Imaging in Glioblastoma: Use in Clinical Practice - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The State-of-the-Art PET Tracers in Glioblastoma and High-grade Gliomas and Implications for Theranostics | Radiology Key [radiologykey.com]
- 10. Automated synthesis and dosimetry of 6-deoxy-6-[18F]fluoro-D-fructose (6-[18F]FDF): a radiotracer for imaging of GLUT5 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of 6-deoxy-6-iodo-D-glucose: a potential new tool to assess glucose transport - PubMed [pubmed.ncbi.nlm.nih.gov]
